2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C21H26ClN3O2
. - It contains a thiazole ring, a chlorophenyl group, and a 1,3,4-thiadiazole moiety.
- The compound’s structure suggests potential biological activity, making it interesting for scientific research.
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. custom synthesis in research labs is feasible.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups (chlorophenyl, thiadiazole, and thiazole).
Common Reagents and Conditions:
Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).
Industry: Exploring its use as a starting material for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes, receptors).
- Further research is needed to elucidate the precise pathways and biological effects.
Remember that while I’ve provided an overview, detailed research articles would offer more comprehensive insights
Properties
Molecular Formula |
C16H15ClN4OS2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15ClN4OS2/c1-8(2)14-20-21-16(24-14)19-13(22)12-9(3)18-15(23-12)10-6-4-5-7-11(10)17/h4-8H,1-3H3,(H,19,21,22) |
InChI Key |
JYIAPKPROIFWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.